molecular formula C16H18N2O4S B5414854 2-(2-methoxyphenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide

2-(2-methoxyphenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide

Cat. No. B5414854
M. Wt: 334.4 g/mol
InChI Key: LBPZMBYGUDAXJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide functional group, along with the methoxyphenyl and sulfonylphenyl groups. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

Amides, in general, can participate in a variety of chemical reactions. They can be hydrolyzed to give carboxylic acids and amines, and they can also participate in various types of condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, boiling point, melting point, and other properties .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s hard to speculate about its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors, including the specific biological target and the nature of the interactions between the compound and this target .

Future Directions

The study of new amide compounds is a vibrant area of research in organic chemistry, with potential applications in fields like drug discovery, materials science, and chemical biology . This particular compound could be of interest for future studies, depending on its physical and chemical properties and its biological activity.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-17-23(20,21)14-9-7-13(8-10-14)18-16(19)11-12-5-3-4-6-15(12)22-2/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPZMBYGUDAXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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